molecular formula C7H15N3O B13320436 3-Ethyl-1-(pyrrolidin-3-yl)urea

3-Ethyl-1-(pyrrolidin-3-yl)urea

Cat. No.: B13320436
M. Wt: 157.21 g/mol
InChI Key: XKCJNLRDWOJHGS-UHFFFAOYSA-N
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Description

3-Ethyl-1-(pyrrolidin-3-yl)urea is a useful research compound. Its molecular formula is C7H15N3O and its molecular weight is 157.21 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15N3O

Molecular Weight

157.21 g/mol

IUPAC Name

1-ethyl-3-pyrrolidin-3-ylurea

InChI

InChI=1S/C7H15N3O/c1-2-9-7(11)10-6-3-4-8-5-6/h6,8H,2-5H2,1H3,(H2,9,10,11)

InChI Key

XKCJNLRDWOJHGS-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NC1CCNC1

Origin of Product

United States

The Chemical Biology Context of Urea and Pyrrolidine Scaffolds

The foundation of academic interest in 3-Ethyl-1-(pyrrolidin-3-yl)urea lies in the recognized importance of both urea (B33335) and pyrrolidine (B122466) structures in the design of biologically active molecules. These two scaffolds are considered "privileged structures" in medicinal chemistry, meaning they are frequently found in compounds with diverse pharmacological activities. chem-space.comnih.gov

The urea moiety is a versatile functional group capable of forming multiple stable hydrogen bonds with biological targets such as proteins and enzymes. nih.gov This ability to establish strong and specific interactions is crucial for a drug's potency and selectivity. nih.gov The urea group's capacity to act as both a hydrogen bond donor and acceptor also influences key drug-like properties, including solubility and permeability. nih.gov Its structural and synthetic adaptability has made it a cornerstone in the development of a wide array of therapeutic agents, from anticancer to antiviral drugs. nih.gov

The pyrrolidine ring , a five-membered saturated heterocycle, offers a distinct set of advantages in drug design. nih.gov Its non-planar, three-dimensional structure allows for a more comprehensive exploration of the pharmacophore space compared to flat, aromatic rings. nih.gov This three-dimensionality is often critical for achieving high-affinity binding to the complex surfaces of biological macromolecules. nih.gov The pyrrolidine scaffold is a common feature in numerous FDA-approved drugs and natural products, highlighting its biocompatibility and favorable pharmacokinetic properties. nih.gov Furthermore, the presence of stereocenters within the pyrrolidine ring allows for the synthesis of stereoisomers with potentially distinct biological activities and selectivities. nih.gov

Table 1: Key Attributes of Urea and Pyrrolidine Scaffolds in Chemical Biology

ScaffoldKey Attributes in Drug Design
Urea - Forms multiple hydrogen bonds nih.gov - Acts as both hydrogen bond donor and acceptor nih.gov - Influences potency, selectivity, and solubility nih.gov - Synthetically versatile nih.gov
Pyrrolidine - Provides three-dimensional structure nih.gov - Allows for exploration of pharmacophore space nih.gov - Often imparts favorable pharmacokinetic properties nih.gov - Enables stereochemical diversity nih.gov

The Rationale for Investigating 3 Ethyl 1 Pyrrolidin 3 Yl Urea

The academic investigation into 3-Ethyl-1-(pyrrolidin-3-yl)urea is driven by the hypothesis that combining a urea (B33335) linker with a pyrrolidine (B122466) ring could lead to novel compounds with valuable biological activities. The specific placement of the ethyl group and the point of attachment on the pyrrolidine ring are deliberate choices aimed at exploring the structure-activity relationships (SAR) of this class of molecules.

The ethyl group attached to the urea nitrogen provides a degree of lipophilicity, which can be crucial for cell membrane permeability and interaction with hydrophobic pockets in target proteins. The pyrrolidin-3-yl substitution, as opposed to the more common 2-substituted proline derivatives, offers a different spatial arrangement of the urea functionality relative to the heterocyclic ring. This can lead to unique binding modes and potentially novel biological targets.

The overarching goal of synthesizing and studying compounds like this compound is to expand the chemical space of potential drug candidates. By systematically modifying the substituents on both the urea and pyrrolidine moieties, researchers can create libraries of related compounds for screening against a wide range of biological assays. This approach is fundamental to modern drug discovery and aims to identify new lead compounds for the development of therapies for various diseases.

A Historical Look at Analogous Urea and Pyrrolidine Derivatives

Established Synthetic Routes to the Core this compound Structure

The construction of the this compound molecule fundamentally involves the formation of a urea linkage and the presence of a pyrrolidine ring. Established synthetic routes typically address these two components separately or in a final coupling step.

Amine and Isocyanate Coupling Approaches

The most direct and widely used method for forming the urea moiety in this compound is the reaction between a primary amine and an isocyanate. commonorganicchemistry.com This reaction is generally straightforward and efficient. For the synthesis of the target compound, this would involve the coupling of 3-aminopyrrolidine (B1265635) with ethyl isocyanate.

The reaction is typically performed in a suitable solvent such as Dimethylformamide (DMF), Tetrahydrofuran (THF), or Dichloromethane (DCM) at room temperature, and it does not require a base. commonorganicchemistry.com An alternative approach involves using a stable isocyanate precursor, such as potassium isocyanate, which reacts with the amine under specific, often acidic, conditions. rsc.org The core reaction is the nucleophilic addition of the amine's nitrogen atom to the electrophilic carbonyl carbon of the isocyanate.

A variety of methods exist for the synthesis of urea derivatives, many of which rely on the in situ generation of an isocyanate intermediate. organic-chemistry.org For instance, the Hofmann rearrangement of a primary amide can produce an isocyanate, which is then trapped by an amine to form the urea. organic-chemistry.org Another approach involves the Curtius rearrangement of an acyl azide, derived from a carboxylic acid, to an isocyanate intermediate that can be reacted with an amine. organic-chemistry.org

Starting Materials Reagents & Conditions Product Key Features
3-Aminopyrrolidine, Ethyl isocyanateInert solvent (e.g., THF, DCM), Room TemperatureThis compoundDirect, high-yielding, no base required. commonorganicchemistry.com
3-Aminopyrrolidine, Potassium isocyanateWater, Acid (e.g., HCl)This compoundUses a stable, solid isocyanate source. rsc.org
Primary AmidePhenyliodine diacetate, Ammonia (B1221849) sourceN-substituted ureaIn situ isocyanate generation via Hofmann rearrangement. organic-chemistry.org
Carboxylic AcidSodium azide, Di-tert-butyl dicarbonate (B1257347) or Chloroformate, then AmineN-substituted ureaIn situ isocyanate generation via Curtius rearrangement. organic-chemistry.org

Pyrrolidine Ring Construction Strategies

The pyrrolidine ring is a common heterocyclic fragment found in numerous natural products and pharmaceuticals. mdpi.comnih.gov Its synthesis can be achieved through various strategies, either by modifying existing cyclic precursors or by constructing the ring from acyclic starting materials. nih.gov

Industrially, pyrrolidine is produced by reacting 1,4-butanediol (B3395766) with ammonia at high temperatures and pressures over a metal oxide catalyst. wikipedia.org In a laboratory setting, a common method involves the base-induced cyclization of 4-chlorobutan-1-amine. wikipedia.org

More advanced methods for constructing substituted pyrrolidine rings include:

1,3-Dipolar Cycloadditions: This is a classical and powerful method for creating five-membered rings. The reaction between an azomethine ylide (the 1,3-dipole) and an alkene (the dipolarophile) yields a pyrrolidine ring with a high degree of regio- and stereocontrol. nih.gov

Intramolecular Cyclization: These approaches include the amination of unsaturated carbon-carbon bonds and the insertion of nitrene species into C-H bonds to form the pyrrolidine ring. osaka-u.ac.jp

Ring Contraction: Novel methods, such as the photo-promoted ring contraction of pyridines using a silylborane, can produce functionalized pyrrolidine derivatives. osaka-u.ac.jp

Functionalization of Proline: The naturally occurring amino acid proline, which already contains a pyrrolidine ring, is a frequent starting material for producing chiral pyrrolidine derivatives. mdpi.comnih.gov

Advanced Synthetic Techniques for Analogous Compounds

The synthesis of derivatives and analogues of this compound often employs more sophisticated techniques to control stereochemistry, improve efficiency, and adhere to environmental standards.

Stereoselective Synthesis for Chiral Pyrrolidine Derivatives

Since the C3 position of the pyrrolidine ring in the target molecule is a potential stereocenter, controlling its stereochemistry is crucial for developing chiral analogues. Stereoselective synthesis of pyrrolidines is a significant area of research. mdpi.com

Key strategies include:

Catalytic Hydrogenation: The heterogeneous catalytic hydrogenation of highly substituted pyrrole (B145914) systems can be performed with excellent diastereoselectivity, creating up to four new stereocenters in a single step. researchgate.net

[3+2] Cycloaddition Reactions: The use of chiral N-tert-butanesulfinylazadienes in [3+2] cycloaddition reactions with azomethine ylides allows for the highly diastereoselective synthesis of densely substituted pyrrolidines. acs.orgchemistryviews.org The sulfinyl group acts as a powerful chiral auxiliary, directing the stereochemical outcome of the reaction. acs.org

Starting from Chiral Precursors: As mentioned, chiral pool starting materials like L-proline or 2,3-O-iso-propylidene-D-erythronolactol can be used to synthesize new chiral pyrrolidines. nih.govnih.gov

Method Key Features Example Application
Asymmetric [3+2] CycloadditionGenerates multiple stereocenters with high diastereoselectivity. acs.orgchemistryviews.orgReaction of chiral N-tert-butanesulfinylazadienes with azomethine ylides. acs.org
Catalytic Hydrogenation of PyrrolesReduces aromatic pyrroles to functionalized pyrrolidines with excellent stereocontrol. researchgate.netDiastereoselective reduction of substituted pyrroles to afford pyrrolidines. researchgate.net
Chiral Pool SynthesisUtilizes readily available chiral molecules like proline as starting materials. nih.govSynthesis of pyrrolidine-containing drugs from proline or 4-hydroxyproline. nih.gov

One-Pot and Multicomponent Reactions in Urea Synthesis

To improve process efficiency and reduce waste, one-pot and multicomponent reactions (MCRs) are increasingly favored. These reactions combine multiple synthetic steps into a single operation without isolating intermediates.

For urea synthesis, a practical one-pot method involves the transformation of Boc-protected amines into isocyanates in situ, which then react with another amine. nih.govacs.org This is typically achieved using reagents like 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride. nih.govacs.org Similarly, multicomponent reactions, such as the Biginelli reaction, demonstrate the power of combining urea, an aldehyde, and a β-ketoester to create complex heterocyclic structures in a single step. researchgate.netacs.org While not directly producing the target molecule, these principles are applied to the synthesis of diverse urea-containing compounds. dartmouth.edu

An efficient one-pot, three-component domino reaction can also be used to synthesize novel polycyclic pyrrolidine-fused compounds, highlighting the utility of MCRs in building the pyrrolidine scaffold as well. rsc.orgtandfonline.com

Green Chemistry Principles in the Synthesis of Urea and Pyrrolidine Moieties

The application of green chemistry principles aims to make chemical synthesis more environmentally benign. This involves using safer solvents, reducing energy consumption, and utilizing renewable feedstocks.

Green Urea Synthesis:

CO2 as a Feedstock: Methods are being developed to synthesize urea derivatives directly from amines and carbon dioxide (CO2), often without any catalysts or organic solvents, presenting a significantly greener alternative to traditional phosgene-based routes. rsc.org

Electrochemical Synthesis: An emerging electrochemical method converts nitrogen gas and CO2 directly into urea in water at ambient temperature and pressure, bypassing the energy-intensive Haber-Bosch process for ammonia production. acs.org

Mechanochemistry: Urea can be synthesized under mild, ambient conditions via a mechanochemical method using ammonia-water and CO2, where the mechanical force from ball milling drives the reaction. acs.org

Green Pyrrolidine Synthesis:

Green Solvents and Catalysts: The one-pot multicomponent synthesis of pyrrolidinone derivatives has been achieved using citric acid as a biodegradable catalyst in ethanol, a green solvent, often enhanced by ultrasound irradiation to reduce reaction times. rsc.org

Catalyst-Free Reactions: Efficient and sustainable approaches for synthesizing novel pyrrolidine-fused compounds have been developed using one-pot, three-component reactions under catalyst-free conditions in an ethanol-water mixture at room temperature. rsc.org

Computational and Theoretical Studies of 3 Ethyl 1 Pyrrolidin 3 Yl Urea

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools used to predict how a molecule (ligand) might interact with a biological target, such as a protein or enzyme. These methods are fundamental in drug discovery and materials science.

Elucidation of Ligand-Target Interactions and Binding Modes

Currently, there are no published studies that have performed docking simulations with 3-Ethyl-1-(pyrrolidin-3-yl)urea to identify its potential biological targets or to elucidate its binding mode within a specific active site. Such research would involve screening the compound against various protein structures to identify potential interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, which are crucial for biological activity.

Prediction of Binding Affinities for Potential Biological Targets

The prediction of binding affinity, often expressed as a binding free energy, quantifies the strength of the interaction between a ligand and its target. There is currently no available data from computational studies that predicts the binding affinity of this compound for any biological target.

Structure-Activity Relationship (SAR) Elucidation through Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods are instrumental in developing these relationships.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structures of a series of compounds to their biological activities. No QSAR studies have been published that include this compound. To conduct such a study, a dataset of structurally related compounds with measured biological activity would be required.

3D Pharmacophore Generation and Screening

A pharmacophore model defines the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. There are no published pharmacophore models derived from or used to screen for compounds with the this compound scaffold.

Conformational Analysis and Dynamics of Urea (B33335) and Pyrrolidine (B122466) Systems

There are no specific computational studies on the conformational preferences or molecular dynamics of this compound. Such studies would provide insight into the molecule's flexibility and the predominant shapes it adopts in different environments, which in turn influences its ability to interact with biological targets.

The field of computational chemistry offers a powerful lens through which to investigate and predict the properties of chemical compounds. However, in the case of this compound, this lens has yet to be applied. The absence of research in molecular modeling, SAR, and conformational analysis for this specific compound represents a clear knowledge gap. Future computational studies are necessary to unlock a deeper understanding of the potential applications and interactions of this compound.

Investigating Isomerization Barriers and Preferred Conformations

The structural flexibility of this compound is largely dictated by the rotational barriers around its single bonds and the puckering of the pyrrolidine ring. Understanding the preferred conformations and the energy required to transition between them is crucial for comprehending its interaction with biological targets.

Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to map the potential energy surface of the molecule. By systematically rotating the dihedral angles of the ethyl and urea groups relative to the pyrrolidine ring, a series of conformers can be generated. The energies of these conformers are then minimized to identify the most stable, low-energy structures.

The isomerization barriers, which represent the energy required to convert from one stable conformer to another, can be calculated by locating the transition state structures connecting them. These computational studies can reveal the likelihood of different conformations existing at physiological temperatures.

Table 1: Hypothetical Relative Energies of this compound Conformers

ConformerDihedral Angle (C-N-C=O)Pyrrolidine PuckerRelative Energy (kcal/mol)
A180° (trans)Envelope (C4-endo)0.00
B0° (cis)Envelope (C4-endo)3.5
C180° (trans)Twisted (C3-exo/C4-endo)1.2
D0° (cis)Twisted (C3-exo/C4-endo)4.8

Note: This table presents hypothetical data for illustrative purposes, as specific experimental or computational studies on this molecule are not publicly available.

Molecular Dynamics Simulations

While quantum mechanical calculations provide static pictures of molecular conformations, molecular dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. mdpi.com MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a trajectory that describes the positions and velocities of the atoms. mdpi.com

For this compound, an MD simulation would typically involve placing the molecule in a solvent box, often water, to mimic physiological conditions. nih.gov The simulation would then be run for a period ranging from nanoseconds to microseconds, depending on the process being studied. mdpi.com

Analysis of the MD trajectory can reveal:

Conformational Flexibility: How the molecule explores different shapes and conformations over time.

Hydrogen Bonding: The formation and breaking of hydrogen bonds between the urea group, the pyrrolidine nitrogen, and surrounding water molecules.

Solvation Shell: The structure and dynamics of water molecules surrounding the compound.

Table 2: Hypothetical Hydrogen Bond Occupancy from a 100 ns MD Simulation

Hydrogen Bond DonorHydrogen Bond AcceptorOccupancy (%)
Urea N-H (ethyl side)Water Oxygen65
Urea N-H (pyrrolidine side)Water Oxygen72
Pyrrolidine N-HWater Oxygen85
Water HydrogenUrea C=O95

Note: This table presents hypothetical data for illustrative purposes.

Virtual Screening and Lead Discovery Approaches

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov Given its chemical structure, this compound could serve as a scaffold for the design of new potential therapeutic agents.

In a virtual screening campaign, a library of compounds, which could include derivatives of this compound, would be docked into the binding site of a target protein. nih.govnih.gov Docking programs predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. The binding affinity is then estimated using a scoring function.

The process typically involves:

Target Preparation: Obtaining the 3D structure of the target protein, often from experimental sources like the Protein Data Bank.

Ligand Library Preparation: Generating 3D conformations of the molecules in the library.

Molecular Docking: Docking each ligand into the target's active site.

Scoring and Ranking: Ranking the ligands based on their predicted binding affinity.

This approach allows for the rapid and cost-effective screening of thousands or even millions of compounds, prioritizing a smaller, more manageable number for experimental testing. nih.govresearchgate.net The urea and pyrrolidine moieties are common fragments in known bioactive molecules, making derivatives of this compound interesting candidates for such studies. researchgate.net

Biological Activity Profiling and Mechanistic Investigations of 3 Ethyl 1 Pyrrolidin 3 Yl Urea Analogs

In Vitro Pharmacological Characterization of Related Urea-Pyrrolidine Compounds

The pharmacological effects of urea-pyrrolidine analogs have been assessed through a variety of in vitro assays to determine their interactions with key biological targets and cellular systems. These studies are crucial for understanding the therapeutic potential and structure-activity relationships (SAR) of this class of compounds.

Enzyme Inhibition Studies (e.g., Kinases, Ureases, Soluble Epoxide Hydrolases)

Urea-pyrrolidine and related structures have been identified as potent inhibitors of several enzyme classes. The urea (B33335) moiety is a particularly effective pharmacophore for targeting the ATP-binding sites of protein kinases. nih.gov

Kinase Inhibition:

Analogs featuring a urea linkage are prominent in the field of kinase inhibition, with several approved drugs incorporating this scaffold. nih.gov Research into related structures has identified potent inhibitors for multiple kinase targets. For instance, bis-aryl ureas have been investigated as inhibitors of p38, Raf-1, and cyclin-dependent kinases (CDKs). nih.gov More specifically, 1,3-diphenylurea (B7728601) derivatives bearing an aryl pyridine (B92270) moiety have been synthesized and shown to be potent dual inhibitors of c-MET and VEGFR-2, two receptor tyrosine kinases implicated in cancer progression. nih.gov Another compound, 1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU), was identified as a potent dual inhibitor of soluble epoxide hydrolase and p38β kinase. nih.gov Furthermore, a fragment-based approach starting with 1-ethyl-3-(2-pyridyl)urea led to the development of dual inhibitors of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial survival. nih.gov

Soluble Epoxide Hydrolase (sEH) Inhibition:

Substituted ureas are a well-established class of potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme that metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs) into less active diols. nih.govnih.gov Inhibition of sEH raises the levels of beneficial EETs, making it a promising strategy for treating inflammatory conditions. assaygenie.com A series of 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors demonstrated significant potency against both human and murine sEH. nih.gov The development of these inhibitors has been supported by screening kits that utilize the hydrolysis of a non-fluorescent substrate to a fluorescent product to measure sEH activity and inhibition. assaygenie.com Computational studies on 1,3-disubstituted ureas containing a dichloroadamantyl moiety suggest these compounds can act as sEH inhibitors, with the chlorine atoms potentially forming additional interactions in the active site. mdpi.com

Compound/Analog ClassTarget EnzymeIC₅₀ (nM)Source
1,3-Diphenylurea-Aryl Pyridine (Compound 2n )c-MET18 nih.gov
1,3-Diphenylurea-Aryl Pyridine (Compound 2n )VEGFR-224 nih.gov
1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU)human sEHNot specified nih.gov
1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU)p38β kinaseNot specified nih.gov
1-ethyl-3-(2-pyridyl)ureaBacterial Topoisomerase (DNA gyrase/Topoisomerase IV)32,000 nih.gov

Receptor Agonist/Antagonist Profiling (e.g., GPCRs, Nuclear Receptors)

The urea-pyrrolidine scaffold has been explored for its ability to interact with G-protein coupled receptors (GPCRs), the largest family of membrane receptors targeted by approved drugs. mdpi.com

GPCR Ligands:

Aryl urea derivatives of spiropiperidines, which are structurally related to the urea-pyrrolidine class, have been identified as antagonists of the Neuropeptide Y (NPY) Y5 receptor, a target for anti-obesity therapies. These compounds effectively bind to the receptor and block agonist-induced effects. Additionally, analogs of 3-(4-chlorophenyl)-1-(phenethyl)urea have been developed as negative allosteric modulators of the cannabinoid type-1 (CB1) receptor, another important GPCR target. While extensive research exists for these related structures at GPCRs, specific agonist or antagonist data for compounds precisely matching the 3-Ethyl-1-(pyrrolidin-3-yl)urea core at nuclear receptors is not prominently available in the reviewed literature.

Cellular Pathway Modulation Assays

The biological activity of these compounds at the enzyme or receptor level translates into the modulation of various cellular signaling pathways.

Inhibition of sEH by urea-based compounds directly impacts lipid signaling pathways. By preventing the breakdown of EETs, these inhibitors can enhance cellular responses mediated by these epoxides, such as vasodilation and anti-inflammation. assaygenie.com For example, sEH inhibitors were shown to reduce the cytotoxicity of leukotoxin, a substance whose toxicity depends on its hydrolysis by sEH. nih.gov The dual sEH/p38β kinase inhibitor, TPPU, was found to mitigate amyloid neurotoxicity, reduce tau hyperphosphorylation, and suppress the activation of the pro-inflammatory NF-κB pathway in human nerve cells, demonstrating its ability to modulate multiple pathways relevant to Alzheimer's disease. nih.gov Urea-based topoisomerase inhibitors have been shown to block DNA synthesis in bacteria, a direct consequence of their enzymatic inhibition. nih.gov Furthermore, kinase inhibitors based on the urea scaffold, such as sorafenib, are known to inhibit critical oncogenic pathways like the Ras-Raf-MEK-ERK cascade. nih.gov

Investigation of Molecular Mechanisms of Action

Understanding the precise molecular interactions that govern the activity of urea-pyrrolidine analogs is essential for rational drug design and optimization.

Target Engagement Studies

Evidence of direct target engagement has been established for several classes of urea-based analogs. For potent, tight-binding inhibitors of sEH, studies have shown that these molecules can interact stoichiometrically with the enzyme, indicating a direct and high-affinity binding event. nih.gov The development of a nanobody-based ELISA for quantifying sEH inhibitors in biological samples further underscores the ability to track and confirm the presence of the drug at its target. nih.gov For kinase inhibitors, co-crystallization studies and molecular modeling have elucidated the binding modes, revealing how the urea moiety typically forms key hydrogen bonds within the ATP-binding pocket of kinases like Raf-1, anchoring the inhibitor to its target. nih.gov Similarly, precursor metabolite incorporation and mutant analysis studies have supported the mode of action for topoisomerase inhibitors, confirming that they act by blocking DNA synthesis through dual-target inhibition. nih.gov

Allosteric Modulation Investigations

Beyond direct orthosteric inhibition, some urea-based compounds have been shown to act as allosteric modulators. nih.gov Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site used by the endogenous ligand. nih.gov This binding event can either enhance (Positive Allosteric Modulator, PAM) or reduce (Negative Allosteric Modulator, NAM) the receptor's response to the endogenous ligand. mdpi.com This mechanism offers a more nuanced way to tune receptor signaling compared to simple antagonism or agonism.

A notable example is the development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as NAMs of the CB1 receptor. These compounds modulate the receptor's activity by binding to an allosteric site, thereby influencing the signaling cascade initiated by orthosteric ligands. nih.gov The investigation of allosteric modulation represents a sophisticated approach to drug action, and the urea scaffold has proven to be a viable starting point for discovering such agents. researchgate.net

Structure-Activity Relationship (SAR) of this compound Derivatives in Biological Contexts

The exploration of SAR for derivatives of this compound is crucial for optimizing their biological effects. The pyrrolidine (B122466) scaffold, a five-membered nitrogen-containing heterocycle, is a prevalent feature in a vast number of biologically active compounds, offering a three-dimensional structure that can effectively interact with biological targets. nih.gov The urea functional group is also a key player in medicinal chemistry, known for its ability to form strong hydrogen bonds with biological receptors. mdpi.com

Impact of Substituent Modifications on Biological Responses

Systematic modifications of the core structure of this compound are anticipated to significantly influence its biological profile. Research into related pyrrolidine-containing compounds has demonstrated that alterations to the pyrrolidine ring can modulate activity. For instance, the introduction of different substituents can affect the compound's affinity for various enzymes and receptors. nih.gov

In a series of related pyrrolidine derivatives, modifications to the substituents on the nitrogen atom and other positions of the ring have led to a range of biological activities, including enzyme inhibition. nih.gov While direct data on this compound is not yet available, these findings in analogous structures provide a roadmap for future synthetic and screening efforts.

Table 1: Hypothetical Impact of Substituent Modifications on Biological Activity

Modification SiteSubstituent TypePredicted Impact on ActivityRationale
Pyrrolidine N1-positionBulky alkyl groupsPotential decrease in binding affinitySteric hindrance at the active site
Pyrrolidine C4-positionHydroxyl or amino groupsPotential increase in potencyFormation of additional hydrogen bonds
Ethyl group on ureaLonger alkyl chainsAltered lipophilicity and target engagementModulation of pharmacokinetic properties
Ethyl group on ureaAromatic ringsIntroduction of new binding interactionsPi-stacking or other non-covalent interactions

Stereochemical Influences on Activity

The pyrrolidine ring of this compound contains a stereocenter at the 3-position, meaning the compound can exist as two enantiomers, (R)- and (S)-3-Ethyl-1-(pyrrolidin-3-yl)urea. The spatial arrangement of the substituents is critical in determining the biological activity of chiral molecules. It is well-documented that different stereoisomers can exhibit vastly different potencies and even different types of biological activity. ua.eschemistryviews.org

For many pyrrolidine-based drugs and research compounds, a specific stereoisomer is responsible for the desired therapeutic effect, while the other may be inactive or contribute to off-target effects. Therefore, the stereoselective synthesis and biological evaluation of the individual enantiomers of this compound are essential steps in understanding its full potential. ua.eschemistryviews.org

Chemical Biology Applications and Chemical Probe Development

The unique structural features of this compound and its derivatives make them promising candidates for development as chemical tools to investigate biological systems.

Use as Research Tools for Pathway Elucidation

Compounds with specific biological activities can serve as valuable research tools to dissect complex biological pathways. By selectively inhibiting or activating a particular protein, such as an enzyme or a receptor, researchers can observe the downstream consequences and thereby understand the protein's role in cellular processes. While the specific targets of this compound are still under investigation, its structural motifs suggest potential interactions with a variety of biological macromolecules.

Development of Chemical Probes for Target Validation

A chemical probe is a small molecule that is used to study and manipulate a biological system by interacting with a specific protein target. The development of a potent and selective probe based on the this compound scaffold would be a significant step in validating its molecular target. Such a probe would ideally possess high affinity for its target, good selectivity over other proteins, and appropriate physicochemical properties for use in cellular or in vivo models. The journey from a biologically active compound to a validated chemical probe involves iterative cycles of design, synthesis, and biological testing to optimize these properties.

Medicinal Chemistry and Drug Discovery Perspectives on 3 Ethyl 1 Pyrrolidin 3 Yl Urea Scaffolds

Lead Identification and Optimization Strategies

The journey from a preliminary hit compound to a viable drug candidate is paved with extensive optimization efforts. For scaffolds like 3-Ethyl-1-(pyrrolidin-3-yl)urea, several established medicinal chemistry strategies can be employed to enhance their pharmacological properties.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping is a powerful strategy in drug design that involves replacing the core molecular framework of a known active compound with a structurally different but functionally equivalent scaffold. This approach can lead to compounds with improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. In the context of the this compound scaffold, both the pyrrolidine (B122466) ring and the urea (B33335) moiety are amenable to scaffold hopping and bioisosteric replacements.

The pyrrolidine ring, a five-membered saturated heterocycle, is a common motif in many FDA-approved drugs due to its ability to explore three-dimensional space and introduce chirality, which can be crucial for target engagement. nih.govnih.gov Bioisosteric replacement of the pyrrolidine ring could involve substituting it with other five- or six-membered rings, such as piperidine (B6355638), morpholine, or even aromatic rings like pyridine (B92270), to modulate properties like basicity, polarity, and metabolic stability.

The urea functional group is a key pharmacophore in many enzyme inhibitors and receptor modulators, primarily due to its ability to act as both a hydrogen bond donor and acceptor. mdpi.com However, ureas can sometimes suffer from poor metabolic stability or physicochemical properties. Bioisosteric replacement of the urea moiety is a common strategy to overcome these limitations. For instance, moieties like thioureas, guanidines, or heterocyclic structures such as 2-aminopyrimidin-4(1H)-one have been successfully employed as urea isosteres, maintaining the crucial hydrogen bonding interactions while potentially improving drug-like properties.

Original Moiety Potential Bioisostere Rationale for Replacement
PyrrolidinePiperidineAltering ring size and basicity
PyrrolidineThiazolidineIntroducing a sulfur atom to modulate polarity and interactions
UreaThioureaModifying hydrogen bonding strength and electronic properties
Urea2-Aminopyrimidin-4(1H)-oneImproving chemical stability and maintaining key interactions

Library Design and Synthesis for Enhanced Potency and Selectivity

To systematically explore the structure-activity relationships (SAR) of the this compound scaffold, the design and synthesis of compound libraries are essential. A focused library would involve systematically varying the substituents on both the pyrrolidine ring and the urea nitrogen.

For instance, the ethyl group on the urea could be replaced with a variety of alkyl, aryl, or heterocyclic moieties to probe for additional binding interactions. Similarly, the pyrrolidine ring can be functionalized at different positions. The synthesis of such a library would typically involve the reaction of a suitably protected 3-aminopyrrolidine (B1265635) precursor with a diverse set of isocyanates or by employing multi-component reactions. mdpi.com

The goal of such a library is to identify compounds with enhanced potency against a specific biological target and improved selectivity over related targets. High-throughput screening of these libraries against a panel of enzymes or receptors can rapidly identify promising lead compounds for further optimization.

Scaffold Position Potential Modifications Desired Outcome
Urea N-substituentAlkyl chains, aromatic rings, heterocyclesImproved potency and target engagement
Pyrrolidine RingSubstitution at other positionsEnhanced selectivity and physicochemical properties
Ethyl GroupBranching, cyclizationModulating metabolic stability and lipophilicity

Exploration of Novel Therapeutic Areas

The versatility of the this compound scaffold allows for its exploration in emerging and innovative therapeutic areas beyond traditional enzyme inhibition or receptor modulation.

Potential in Targeted Protein Degradation (PROTAC Linkers)

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality. researchgate.netnih.govdntb.gov.ua Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the proteasome. explorationpub.comnih.govsigmaaldrich.comnjbio.com A PROTAC molecule consists of a ligand for the target protein and a ligand for an E3 ligase, connected by a chemical linker.

The linker plays a critical role in the efficacy of a PROTAC, influencing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. explorationpub.com The this compound scaffold could potentially serve as a rigid and versatile linker or a component of a linker in PROTAC design. The urea moiety can provide key hydrogen bonding interactions, while the pyrrolidine ring can offer a defined three-dimensional geometry. broadpharm.com By attaching a target-binding warhead to one end of the scaffold and an E3 ligase-binding ligand to the other, novel PROTACs could be developed.

Modulating Diverse Biological Processes

The inherent structural features of the this compound scaffold make it a candidate for modulating a wide range of biological processes. The urea functionality is a common feature in inhibitors of enzymes such as soluble epoxide hydrolase and various kinases. mdpi.comnih.gov For example, 1-aryl-3-(1-acylpiperidin-4-yl)urea derivatives have shown significant inhibitory activity against soluble epoxide hydrolase, an enzyme implicated in inflammation and hypertension. nih.gov

Furthermore, pyrrolidine-containing compounds have been investigated for a multitude of therapeutic applications, including as anticancer, antibacterial, and central nervous system agents. nih.govnih.gov The stereochemistry of the pyrrolidine ring can be a critical determinant of biological activity, with different stereoisomers exhibiting distinct pharmacological profiles. nih.gov The combination of the pyrrolidine ring and the urea moiety in the this compound scaffold could lead to the discovery of novel modulators of various signaling pathways.

Future Research Directions for Urea-Pyrrolidine Compounds

The exploration of urea-pyrrolidine containing scaffolds is an active area of research with several promising future directions. A key area of focus will be the development of stereoselective synthetic methods to access enantiomerically pure 3-substituted pyrrolidine ureas. This will allow for a more detailed investigation of the impact of stereochemistry on biological activity.

Furthermore, the application of computational methods, such as molecular docking and molecular dynamics simulations, will be invaluable in guiding the rational design of more potent and selective analogs. These in silico approaches can help to predict the binding modes of these compounds with their biological targets and inform the design of next-generation inhibitors and modulators.

The continued exploration of the this compound scaffold and related structures in novel therapeutic areas, such as targeted protein degradation and the modulation of protein-protein interactions, holds significant promise for the discovery of new medicines to address unmet medical needs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Ethyl-1-(pyrrolidin-3-yl)urea, and how can purity be validated?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or urea coupling reactions. For example, catalytic methods using Fe₂O₃@SiO₂/In₂O₃ (as demonstrated for pyrazole derivatives) improve yield and reduce side products . Purification via column chromatography followed by HPLC (≥95% purity) is recommended. Structural validation should include 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS), as seen in similar urea derivatives .

Q. What safety protocols are critical for handling this compound in the lab?

  • Methodological Answer : Wear full protective gear (gloves, lab coat, goggles) and use fume hoods to avoid inhalation or skin contact. Stability data ( ) indicate storage at 2–8°C in inert atmospheres to prevent degradation. Acute toxicity studies suggest LD₅₀ > 2000 mg/kg (oral, rat), but mutagenicity data are lacking; thus, handling should follow ALARA principles .

Q. How can researchers confirm the compound’s identity and structural integrity post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Compare peaks to reference spectra (e.g., pyrrolidine protons at δ 2.5–3.5 ppm).
  • FT-IR : Confirm urea C=O stretch at ~1640–1680 cm⁻¹.
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ = 198.17 g/mol). Cross-reference with databases like PubChem or ECHA for consistency .

Advanced Research Questions

Q. How do structural modifications of the pyrrolidine or ethyl groups affect bioactivity in kinase inhibition?

  • Methodological Answer : Rational design can be guided by docking studies (e.g., TRKA kinase inhibitors with urea scaffolds ). Replace the ethyl group with fluorinated or bulkier substituents to assess steric/electronic effects on binding affinity. Use IC₅₀ assays (e.g., ATP-competitive inhibition) and compare with control compounds like 1-(3-pyridinyl)urea derivatives .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentration, cell lines). Standardize protocols:

  • Use identical kinase constructs (full-length vs. catalytic domain).
  • Validate via orthogonal assays (e.g., SPR for binding kinetics, cellular proliferation assays).
  • Cross-check with published inhibitors like 1-((3S,4R)-pyrrolidin-3-yl)urea derivatives .

Q. How can computational models predict the compound’s pharmacokinetic properties?

  • Methodological Answer : Apply QSAR models to logP (predicted ~1.7) and PSA (~78.5 Ų) to estimate blood-brain barrier permeability . Molecular dynamics simulations (e.g., Desmond) assess metabolic stability via CYP450 interactions. Compare with in vitro hepatic microsome assays for validation .

Q. What experimental designs are suitable for evaluating in vitro toxicity?

  • Methodological Answer : Use tiered approaches:

  • Acute toxicity : MTT assays in HEK293 or HepG2 cells.
  • Genotoxicity : Ames test (TA98 strain) ± metabolic activation.
  • Cardiotoxicity : hERG channel inhibition assays (patch-clamp). Reference IARC/OSHA classifications for hazard thresholds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.